molecular formula C22H34O4 B032759 Diheptyl phthalate CAS No. 3648-21-3

Diheptyl phthalate

Cat. No. B032759
CAS RN: 3648-21-3
M. Wt: 362.5 g/mol
InChI Key: JQCXWCOOWVGKMT-UHFFFAOYSA-N
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Description

Diheptyl phthalate is a class of phthalates consisting of two heptyl (C7) chains attached to a phthalic acid backbone . It is commonly used as a plasticizer in various polymer materials such as PVC to increase flexibility and durability . It appears as an odorless white liquid .


Molecular Structure Analysis

The molecular formula of this compound is C22H34O4 . It is the diheptyl ester of benzene-1,2-dicarboxylic acid . The IUPAC name is diheptyl benzene-1,2-dicarboxylate .


Chemical Reactions Analysis

This compound is an ester. Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .


Physical And Chemical Properties Analysis

This compound is an odorless white liquid . It may float or sink in water . The molecular weight is 362.5 g/mol .

Scientific Research Applications

  • Pathogenesis of Uterine Leiomyoma : Phthalates, including Diheptyl phthalate, may contribute to the pathogenesis of uterine leiomyoma by enhancing cell proliferation, exerting anti-apoptotic effects, and increasing collagen in myometrial and leiomyoma cells (Kim et al., 2017).

  • Hormonal Disruption : Phthalates like dibutyl phthalate can disrupt the function of multiple hormonal receptors, potentially affecting human health (Shen et al., 2009).

  • Pregnancy Duration : Exposure to phthalates such as DEHP in utero is significantly associated with shorter pregnancy durations (Latini et al., 2003).

  • Developmental and Reproductive Toxicity : Di-isoheptyl phthalate (DIHP) can cause developmental and reproductive toxicity in rodents, with effects like reduced uterine weight and fertility, and testicular abnormalities (Mckee et al., 2006).

  • Metabolomics Strategy for Phthalate Exposure : A high-resolution mass spectrometry-based metabolomics strategy has been developed to identify biomarkers of phthalate exposure, suggesting a biotransformation product for general human exposure assessments (Hsu et al., 2019).

  • Cardiac Cell Network Behavior : Clinically relevant concentrations of DEHP can impair the electrical and mechanical behavior of cardiac cell networks (Gillum et al., 2009).

  • Biochemical and Behavioral Effects : DHpP exposure in zebrafish led to alterations in swimming behavior, circadian rhythm, liver and heart tissue transaminases activities, and decreased total antioxidant capacity and acetylcholinesterase enzyme activities (Poopal et al., 2020).

  • Endocrine Disruption and Inflammation : DEHP exposure in utero promotes local adipose tissue inflammation and chronic low-grade systemic inflammation in adult male offspring (Campioli et al., 2014).

Mechanism of Action

Target of Action

Diheptyl phthalate, also known as phthalic acid diheptyl ester , is a member of the phthalate esters (PAEs) class . PAEs are known to be endocrine-disrupting chemicals . They primarily target the endocrine system, affecting hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

Phthalates, including this compound, interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level . They dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Biochemical Pathways

Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation pathways involve the decomposition of this compound into dibutyl phthalate (DBP), then hydrolyzed to diethyl phthalate (DEP), which is converted into phthalic acid (PA) through continuous deesterification . PA is then oxidized, dehydrogenated, and decarboxylated to produce protocatechins, which further enter the TCA cycle through orthotopic ring opening .

Pharmacokinetics

It’s known that phthalates are widely distributed in the environment due to their extensive use in industrial applications . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is its potential to induce neurological disorders. Associations have been found between neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, decreased masculine behavior, and phthalate exposure .

Action Environment

This compound is used as an industrial solvent and plasticizer in polyvinyl chloride (PVC) plastics . It’s regarded as a ubiquitous environmental contaminant . Environmental factors, including the presence of other chemicals and the physical conditions of the environment, can influence the action, efficacy, and stability of this compound.

Safety and Hazards

Diheptyl phthalate has been identified as an environmental pollutant and health hazard due to its potential for endocrine disruption and toxicity . Inhalation of vapors from very hot material may cause headache, drowsiness, and convulsions. Contact with eyes may cause irritation .

Future Directions

There is a global trend towards increasing the incidence of neurodevelopmental disorders, such as attention-deficit/hyperactivity disorder (ADHD) and autism spectrum disorder (ASD) in children . Phthalates, including Diheptyl phthalate, are suspected to contribute to these disorders . Therefore, more research is needed to understand the toxicity mechanism of phthalates and to reduce public exposure to phthalates .

Biochemical Analysis

Biochemical Properties

Diheptyl phthalate interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to interact with certain bacterial strains, such as Bacillus sp., which can effectively degrade this compound .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

diheptyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C22H34O4/c1-3-5-7-9-13-17-25-21(23)19-15-11-12-16-20(19)22(24)26-18-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3
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InChI Key

JQCXWCOOWVGKMT-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC
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Molecular Formula

C22H34O4
Record name DI-n-HEPTYL PHTHALATE
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DSSTOX Substance ID

DTXSID8040779
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Molecular Weight

362.5 g/mol
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Physical Description

Diheptyl phthalate appears as odorless white liquid. May float or sink in water. (USCG, 1999), Colorless odorless liquid; [ICSC] White odorless liquid; [CAMEO] Colorless liquid; [MSDSonline], ODOURLESS COLOURLESS LIQUID.
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Boiling Point

360 °C
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Flash Point

224 °C c.c.
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Solubility

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, 0.01% in water, Sol in benzene, toluene, petrol, kerosene, and mineral oils
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Density

1 at 68 °F (est.) (USCG, 1999), Relative density (water = 1): 0.99
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Vapor Pressure

0.00000207 [mmHg], Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/, Vapor pressure, kPa at 20 °C: 0.0002
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Color/Form

Colorless liquid

CAS RN

3648-21-3, 68515-44-6
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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